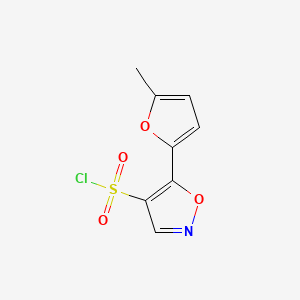
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride typically involves multiple steps. One common approach starts with the preparation of 5-methylfurfural from biomass-derived furfural . The furfural undergoes a series of reactions including oxidation, cyclization, and sulfonylation to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of renewable biomass sources for the initial raw materials can make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of 2,5-dioxopentanyl derivatives .
Scientific Research Applications
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The furan and oxazole rings may also interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with applications in the synthesis of bioactive compounds.
2-Methylfuran: Used in the production of value-added chemicals and fuels.
5-Methylfurfurylamine: Utilized in the synthesis of Schiff base ligands.
Uniqueness
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is unique due to its combination of a furan ring, an oxazole ring, and a sulfonyl chloride group.
Properties
CAS No. |
2803863-21-8 |
|---|---|
Molecular Formula |
C8H6ClNO4S |
Molecular Weight |
247.66 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)-1,2-oxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5-2-3-6(13-5)8-7(4-10-14-8)15(9,11)12/h2-4H,1H3 |
InChI Key |
HHEXBNPXZSDMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NO2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




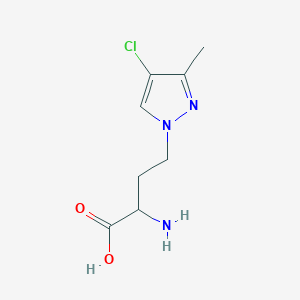

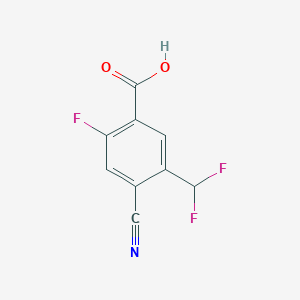
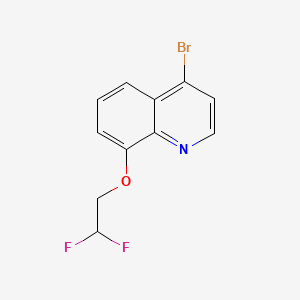
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
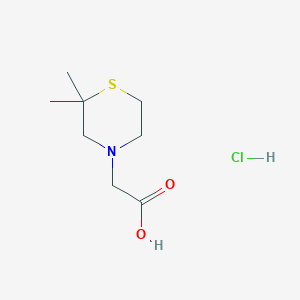
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

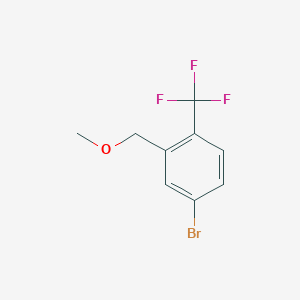
![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)
![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
